molecular formula C16H15BrO4 B3607228 4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid

4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid

Cat. No.: B3607228
M. Wt: 351.19 g/mol
InChI Key: SKSZDUKXPURYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in organic synthesis due to their reactivity and stability . They often have a carboxylic acid group (-COOH), which is a key functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzoic acid derivatives can often be synthesized through methods like the Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring due to the presence of the benzyloxy and benzoic acid groups. The bromo and ethoxy groups would be attached to specific carbon atoms on the benzene ring .


Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds . They can also undergo oxidation and reduction reactions .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSZDUKXPURYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid
Reactant of Route 2
4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid
Reactant of Route 3
4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid
Reactant of Route 4
4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(benzyloxy)-3-bromo-5-ethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.